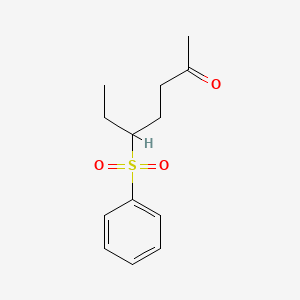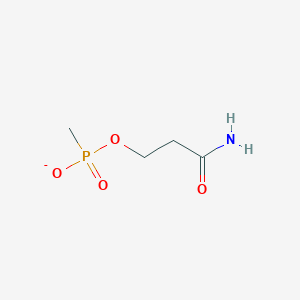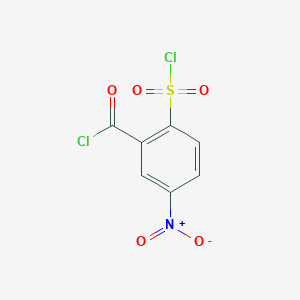
2-(Chlorosulfonyl)-5-nitrobenzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chlorosulfonyl)-5-nitrobenzoyl chloride is an organic compound with significant applications in various fields of chemistry. It is characterized by the presence of a chlorosulfonyl group, a nitro group, and a benzoyl chloride moiety. This compound is known for its reactivity and versatility in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorosulfonyl)-5-nitrobenzoyl chloride typically involves the chlorosulfonation of 5-nitrobenzoic acid. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:
Reaction Setup: A mixture of 5-nitrobenzoic acid and chlorosulfonic acid is prepared.
Reaction Conditions: The reaction is conducted at elevated temperatures, typically around 60-80°C, under an inert atmosphere to prevent moisture from interfering with the reaction.
Product Isolation: The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-(Chlorosulfonyl)-5-nitrobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of 5-nitrobenzoic acid and sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the generated hydrochloric acid.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the compound.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Aminobenzoic Acid: Formed from the reduction of the nitro group.
科学的研究の応用
2-(Chlorosulfonyl)-5-nitrobenzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl and nitro groups for studying biological processes.
Medicine: It serves as a precursor in the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-(Chlorosulfonyl)-5-nitrobenzoyl chloride involves its reactivity towards nucleophiles and reducing agents. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions.
類似化合物との比較
Similar Compounds
Chlorosulfonyl isocyanate: Known for its reactivity and versatility in organic synthesis.
Chlorosulfonylacetyl chloride: Used as an alkylation reagent.
Sulfonimidates: Utilized as intermediates in the synthesis of other sulfur-containing compounds.
Uniqueness
2-(Chlorosulfonyl)-5-nitrobenzoyl chloride is unique due to the presence of both a chlorosulfonyl group and a nitro group on the benzoyl chloride moiety. This combination of functional groups provides a distinct reactivity profile, making it valuable in various synthetic applications.
特性
CAS番号 |
62574-70-3 |
|---|---|
分子式 |
C7H3Cl2NO5S |
分子量 |
284.07 g/mol |
IUPAC名 |
2-chlorosulfonyl-5-nitrobenzoyl chloride |
InChI |
InChI=1S/C7H3Cl2NO5S/c8-7(11)5-3-4(10(12)13)1-2-6(5)16(9,14)15/h1-3H |
InChIキー |
NKNDIOAAUKVVIX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)Cl)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Methoxyphenyl)sulfanyl]oxirane](/img/structure/B14515174.png)
![4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14515181.png)
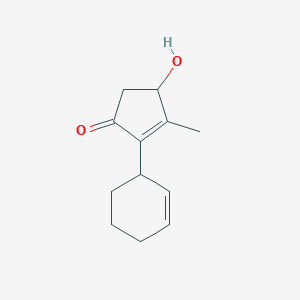
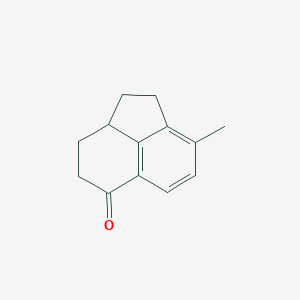
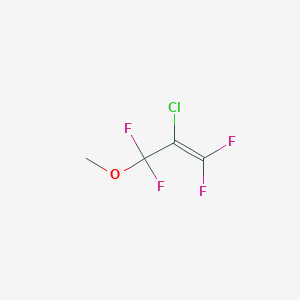
![3-[(Benzylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14515216.png)
![4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one](/img/structure/B14515223.png)

![N-(2-chloroethyl)-N-[2-[2-chloroethyl(nitroso)amino]ethyl]nitrous amide](/img/structure/B14515227.png)
![2-(2-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14515232.png)
